molecular formula C16H19FN2O2S B2391492 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 941964-26-7

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2391492
CAS No.: 941964-26-7
M. Wt: 322.4
InChI Key: CHGPZWIEBRNJLN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorophenoxy group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Chemical Biology: Use as a probe to study biological pathways.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functionalization at the 2-position can be achieved through halogenation followed by substitution reactions.

    Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions using dimethylamine.

    Coupling with the fluorophenoxy acetamide: The final step might involve coupling the intermediate with 2-fluorophenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetamide moiety would yield amines.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-bromophenoxy)acetamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-19(2)13(15-8-5-9-22-15)10-18-16(20)11-21-14-7-4-3-6-12(14)17/h3-9,13H,10-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPZWIEBRNJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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